

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(4-Chlorophenyl)cyclohexanone*

Cat. No.: *B027520*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorophenyl)cyclohexanone**, a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation, and offers an in-depth analysis of its spectroscopic characteristics, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction

4-(4-Chlorophenyl)cyclohexanone (CAS No. 14472-80-1) is a disubstituted cyclohexanone derivative featuring a chlorophenyl group at the 4-position. The cyclohexanone framework is a prevalent and valuable scaffold in the synthesis of natural products and bioactive molecules. The incorporation of a 4-chlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, making it an attractive starting material for probing structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor for compounds with potential analgesic and antibacterial properties underscores its importance in the field.^[1] This

guide serves as a practical resource, consolidating critical data and methodologies to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of **4-(4-Chlorophenyl)cyclohexanone** are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Properties

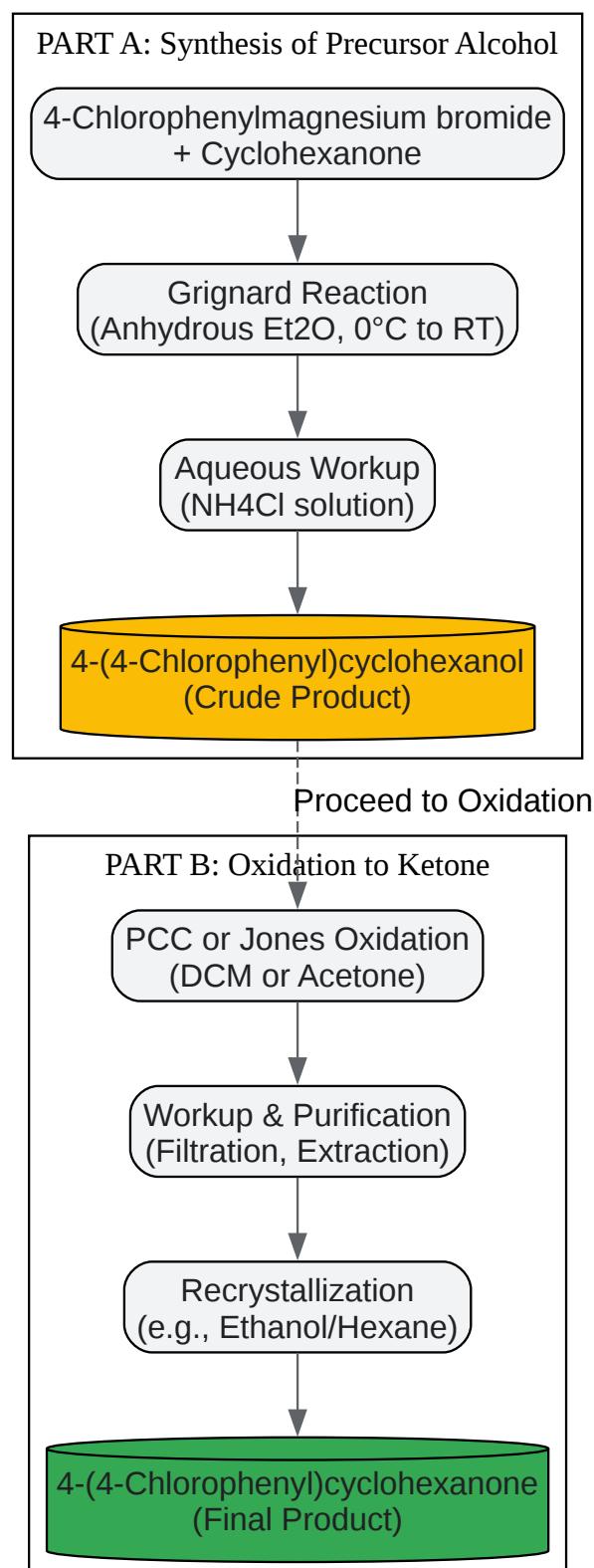
Property	Value	Source(s)
CAS Number	14472-80-1	[2]
Molecular Formula	C ₁₂ H ₁₃ ClO	[3]
Molecular Weight	208.68 g/mol	[3]
Appearance	White to off-white solid	[2]
Melting Point	138-141 °C	[2]
Boiling Point	138-141 °C @ 0.5 Torr	[2]
Solubility	Soluble in Chloroform, Dichloromethane	[2]

Safety and Handling

4-(4-Chlorophenyl)cyclohexanone is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation.
[\[2\]](#)

- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]


Synthesis and Purification

A reliable and scalable synthesis of **4-(4-Chlorophenyl)cyclohexanone** can be achieved through a two-step process: a Friedel-Crafts acylation to form the carbon-carbon bond, followed by an oxidation step. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Friedel-Crafts reactions.

Synthetic Pathway Overview

The synthesis begins with the Lewis acid-catalyzed Friedel-Crafts reaction between chlorobenzene and cyclohexanecarboxylic acid, which generates 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This intermediate is then converted to the target ketone. A more direct, albeit potentially lower-yielding, conceptual route involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. An alternative, well-documented approach involves the oxidation of the precursor alcohol, 4-(4-chlorophenyl)cyclohexanol.

The workflow below illustrates a common and effective laboratory-scale synthesis starting from the corresponding alcohol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-13 NMR Spectrum [acadiau.ca]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone | C12H13ClO2 | CID 10955227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Properties, Synthesis, and Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027520#what-are-the-properties-of-4-4-chlorophenyl-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com